

Chemical structure and properties of Nandrolone-3,4-13C2

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Compound of Interest

Compound Name: Nandrolone-3,4-13C2

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An In-depth Technical Guide to Nandrolone-3,4-

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Nandrolone-3,4-13C₂, an isotopically labeled version of the anabolic steroid nandrolone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Structure and Properties

Nandrolone-3,4-¹³C₂ is a synthetic anabolic-androgenic steroid in which two carbon atoms, at positions 3 and 4 of the steroid's A-ring, have been replaced with the stable isotope carbon-13. This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise differentiation from the naturally occurring (¹²C) nandrolone.

Chemical Structure:

- IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, with ¹³C isotopes at positions 3 and 4.
- Chemical Formula: C₁₆¹³C₂H₂₆O₂



 Canonical SMILES: C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC(=0)CC[C@H]34 (unlabeled)

The physicochemical properties of Nandrolone-3,4-13C₂ are expected to be nearly identical to those of unlabeled nandrolone, with the exception of its molecular weight.

Table 1: Physicochemical Properties of Nandrolone

Property	Value	Reference
Molecular Weight (unlabeled)	274.40 g/mol	[1]
Molecular Weight (13C2 labeled)	276.40 g/mol	Calculated
Melting Point	124 °C	[1]
Water Solubility	3.09 mg/mL at 25 °C	[2][3]
logP	2.62	[2][3]

Table 2: Spectroscopic Data for Unlabeled Nandrolone

Details	Reference
Molecular Ion (M+): 274	[1]
[1]	
Precursor Ion: 275.1979	[1]
[1]	
	Molecular Ion (M+): 274 [1] Precursor Ion: 275.1979

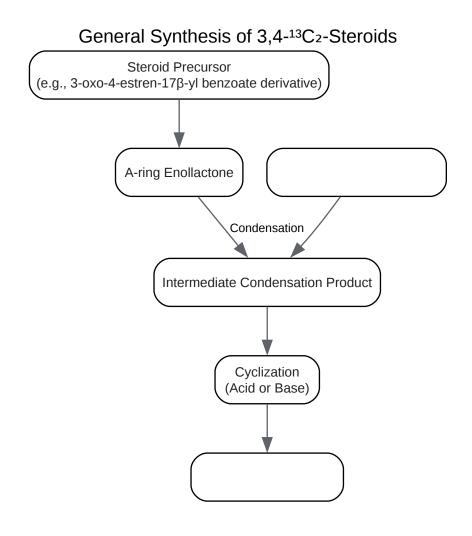
Synthesis

A general method for the synthesis of 3,4-¹³C₂-labeled steroids can be adapted for the preparation of Nandrolone-3,4-¹³C₂. The core of this synthesis involves the construction of the A-ring using a ¹³C-labeled precursor.[4]

General Synthetic Workflow:



The synthesis starts from a precursor steroid lacking the A-ring but possessing the intact C and D rings. An enollactone derived from a suitable steroid precursor is condensed with [1,2- 13 C₂]acetyl chloride.[4] The resulting intermediate is then cyclized under acidic or basic conditions to form the 13 C₂-labeled A-ring, yielding the target compound.[4]



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Caption: General synthetic workflow for 3,4-13C2-steroids.

Biological Mechanism of Action: Androgen Receptor Signaling

Nandrolone, like other androgens, exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a nuclear transcription factor.[3]





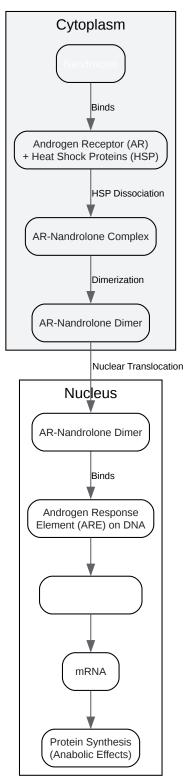


Signaling Pathway:

- Cellular Entry: Nandrolone diffuses across the cell membrane into the cytoplasm.
- Receptor Binding: It binds to the ligand-binding domain of the AR, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR.
- HSP Dissociation and Dimerization: The HSPs dissociate from the AR, and the activated ARs form homodimers.
- Nuclear Translocation: The AR dimer translocates into the nucleus.
- DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
- Gene Transcription: The binding of the AR to AREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of androgen-responsive genes. These genes are involved in processes such as muscle protein synthesis.



Nandrolone Androgen Receptor Signaling Pathway



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Caption: Nandrolone's mechanism of action via the androgen receptor.



Experimental Protocols

Nandrolone-3,4-13C₂ is primarily used as an internal standard for the quantification of nandrolone and its metabolites in biological matrices, typically urine. Gas chromatographymass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

GC-MS Analysis of Nandrolone Metabolites

This protocol is adapted for the detection of nandrolone metabolites, such as 19-norandrosterone, in urine.[5][6]

Table 3: GC-MS Protocol for Nandrolone Metabolite Analysis



Step	Procedure
Sample Preparation	1. To 1.5 mL of urine, add an internal standard solution (e.g., Nandrolone-3,4- ¹³ C ₂).2. Add 0.75 mL of 0.8 mol/L phosphate buffer (pH 7.0).3. Hydrolyze the sample with β-glucuronidase from E. coli for 90 minutes at 50 °C to deconjugate metabolites.
Extraction	1. Add approximately 200 mg of solid carbonate buffer (Na ₂ CO ₃ –NaHCO ₃ , 1:10 by weight).2. Extract with 5 mL of n-pentane by shaking for 10 minutes.3. Centrifuge at 2500g for 5 minutes and collect the organic phase.
Derivatization	Evaporate the organic phase to dryness under a stream of nitrogen.2. Reconstitute the residue in a derivatizing agent (e.g., MSTFA/ammonium iodide/dithioerythritol) and heat to form trimethylsilyl (TMS) derivatives.
GC-MS Conditions	Gas Chromatograph:- Column: Fused-silica capillary column (e.g., HP-5MS) Carrier Gas: Helium Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp to a final temperature (e.g., 280 °C).Mass Spectrometer:- Ionization Mode: Electron Impact (EI) Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the internal standard. For the bistrimethylsilyl derivative of 19-norandrosterone, the molecular ion (M+) is m/z 420, and for the ¹³ C ₂ -labeled analog, it is m/z 422.[5]

LC-MS/MS Analysis of Nandrolone and its Metabolites

LC-MS/MS offers the advantage of analyzing both free and conjugated metabolites without the need for hydrolysis and derivatization.[7][8]



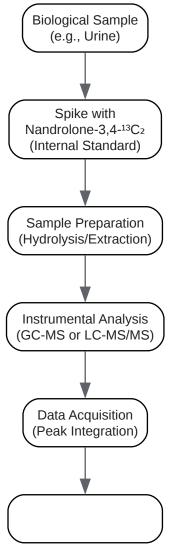
Table 4: LC-MS/MS Protocol for Nandrolone Metabolite Analysis

Step	Procedure
Sample Preparation	1. To a urine sample, add an internal standard solution (e.g., Nandrolone-3,4-13C2).2. Perform solid-phase extraction (SPE) for sample cleanup and concentration. A double extraction may be necessary for complex matrices.[7][8]
LC Conditions	Liquid Chromatograph:- Column: A suitable reversed-phase column (e.g., C18) Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
MS/MS Conditions	Mass Spectrometer:- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor- to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

Experimental Workflow for Sample Analysis:



Analytical Workflow for Nandrolone Quantification



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